5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 5th position and a triazole ring at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a triazole derivative, are subjected to a condensation reaction in the presence of a base catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the triazole ring.
Methylation: The compound is then methylated at the appropriate position to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interactions of pyrimidines with biological systems.
Industry: The compound is used in the chemical industry for the production of various intermediates and final products.
Mechanism of Action
The mechanism by which 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-Methyl-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the pyrimidine ring.
2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid: Similar structure but without the methyl group.
5-Methyl-2-(1H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid: Similar structure but with a different isomer of the triazole ring.
Uniqueness: 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the methyl group and the triazole ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-4-2-9-6(7-10-3-11-13-7)12-5(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFGRHHAXIOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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